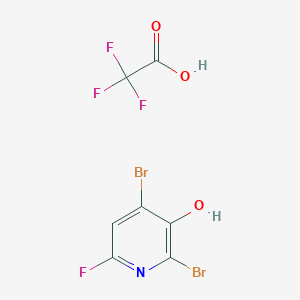

2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid

Description

Nomenclature and Identification Parameters

The compound 2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid represents a complex molecular system consisting of two distinct chemical entities. The primary component, 2,4-dibromo-6-fluoropyridin-3-ol, is a halogenated pyridine derivative featuring bromine atoms at positions 2 and 4, a fluorine atom at position 6, and a hydroxyl group at position 3 of the pyridine ring. The secondary component, trifluoroacetic acid, is a strong organofluorine acid characterized by three fluorine atoms attached to the methyl carbon of acetic acid.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyridine ring serves as the base structure with numerical position indicators for substituents. The compound designation indicates the precise positioning of each halogen substituent and the hydroxyl functional group. The trifluoroacetic acid component is named according to its derivation from acetic acid with complete fluorine substitution of the methyl hydrogen atoms.

Alternative nomenclature systems have been documented in various chemical databases, providing multiple identification pathways for research applications. The compound may be referenced through various synonymous names depending on the specific database or publication, though the systematic name remains the most precise identification method.

Properties

IUPAC Name |

2,4-dibromo-6-fluoropyridin-3-ol;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2FNO.C2HF3O2/c6-2-1-3(8)9-5(7)4(2)10;3-2(4,5)1(6)7/h1,10H;(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYNVZHRCXDFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1F)Br)O)Br.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421602-81-4 | |

| Record name | 3-Pyridinol, 2,4-dibromo-6-fluoro-, 2,2,2-trifluoroacetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421602-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Halogenation of Fluoropyridinols

The preparation of 2,4-dibromo-6-fluoropyridin-3-ol typically involves selective bromination of fluoropyridin-3-ol derivatives. Bromination is commonly achieved using N-bromosuccinimide (NBS) under controlled conditions to introduce bromine atoms at positions 2 and 4 on the pyridine ring.

- Reaction conditions:

- Solvent: Often dichloromethane or acetonitrile

- Temperature: 0 °C to room temperature to avoid over-bromination

- Stoichiometry: Slight excess of NBS to ensure complete dibromination

- Mechanism: Electrophilic aromatic substitution facilitated by the activating hydroxyl group at position 3 and the fluorine substituent directing regioselectivity.

This method is supported by bromination protocols for substituted pyridines reported in various heterocyclic chemistry studies.

Preparation of Trifluoroacetic Acid Component

Trifluoroacetic acid (TFA) is often used to form salts or complexes with pyridinols to improve solubility or stability. The preparation of TFA itself is industrially relevant and described in detail in chemical patents.

Industrial Synthesis of Trifluoroacetic Acid

A patented method involves:

- Synthesis of 1,1-difluoro tetrachloroethane via ultraviolet catalysis and chlorination of 1,1-difluoroethane.

- Catalytic oxidation of 1,1-difluoro tetrachloroethane to 1,1-difluoro-1-chloroacetyl chloride.

- Fluoridation of the acetyl chloride with hydrogen fluoride (HF) catalyzed by antimony or antimony pentachloride to yield trifluoroacetyl fluoride.

- Hydrolysis of trifluoroacetyl fluoride to produce trifluoroacetic acid.

Key parameters include molar ratios, catalyst loading (0.5-5%), and temperature control (40-70 °C).

Formation of 2,4-Dibromo-6-fluoropyridin-3-ol, Trifluoroacetic Acid Salt

The final compound is often prepared by mixing the dibromo-fluoropyridinol with trifluoroacetic acid under mild conditions:

- Dissolution of 2,4-dibromo-6-fluoropyridin-3-ol in an organic solvent (e.g., dichloromethane)

- Addition of trifluoroacetic acid at room temperature

- Stirring for several hours to form the trifluoroacetate salt or complex

This method is consistent with procedures used for similar heterocyclic compounds forming TFA salts, as described in patent literature and synthesis reports.

Data Table: Summary of Key Preparation Steps

| Step | Reactants/Materials | Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Fluoropyridin-3-ol + N-bromosuccinimide (NBS) | Solvent: CH2Cl2 or CH3CN; 0 °C to RT; slight excess NBS | Selective dibromination at positions 2 and 4 |

| 2 | 2,4-Dibromo-6-fluoropyridin-3-ol + TFA | Room temperature; stirring; solvent (e.g., CH2Cl2) | Formation of trifluoroacetate salt |

| 3 | Industrial synthesis of TFA (for reference) | UV catalysis, chlorination, catalytic oxidation, HF fluoridation, hydrolysis; 40-70 °C | Production of high-purity trifluoroacetic acid |

Research Findings and Analytical Data

- Regioselectivity: Bromination is highly selective due to directing effects of fluorine and hydroxyl groups.

- Purity: The TFA salt form improves compound solubility and stability, facilitating purification.

- Characterization: Typical analyses include NMR (showing characteristic shifts for brominated pyridine and fluorine), mass spectrometry, and X-ray crystallography for structural confirmation.

Chemical Reactions Analysis

2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Overview

2,4-Dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid is a halogenated pyridine derivative with significant potential in various scientific research applications. Its unique chemical structure, characterized by the presence of bromine and fluorine atoms, enhances its reactivity and biological activity. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry and organic synthesis.

Antitumor Activity

Recent studies indicate that 2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid exhibits promising antitumor properties:

- VEGFR-2 Inhibition: A structurally similar compound has shown inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC50 value of 65 nM, suggesting potential for similar effects with this compound.

Cytotoxicity

In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|

| HepG2 | 21.00 | 1.55 |

| MCF-7 | 26.10 | 1.25 |

These results indicate a notable selectivity for cancer cells over normal cells, making it a candidate for further investigation in cancer therapy.

Applications in Medicinal Chemistry

The unique structural features of 2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid position it as a valuable compound in medicinal chemistry:

- Drug Development: Its ability to inhibit key biological pathways involved in tumor growth highlights its potential as a lead compound for developing new anticancer agents.

- Molecular Docking Studies: These studies predict the binding affinity of the compound to various biological targets, indicating stable complex formation that enhances therapeutic potential.

ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis suggests favorable pharmacokinetic properties for drug development:

- Intestinal Absorption: High levels predicted.

- Blood-Brain Barrier Penetration: Low transmembrane properties noted.

- Cytochrome P450 Inhibition: Not anticipated to inhibit CYP2D6.

Case Studies

- Inhibition of Tumor Growth: A study involving related compounds demonstrated significant inhibition of tumor cell proliferation in vitro.

- Comparative Studies: Analysis with other halogenated pyridines reveals that the dual bromination and trifluoroacetic acid moiety enhance solubility and reactivity compared to similar compounds.

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes and proteins. The bromine and fluorine atoms play a crucial role in these interactions, affecting the compound’s binding affinity and reactivity . The pathways involved may include inhibition or activation of specific enzymes, leading to changes in biochemical processes .

Comparison with Similar Compounds

Comparative Analysis of Trifluoroacetic Acid with Similar Acids

Acidity and Ion-Pairing Efficiency

TFA outperforms weaker acids like formic acid (FA) in reversed-phase chromatography due to its superior ion-pairing capability. For instance:

- Peptide Analysis : TFA-containing mobile phases enhance retention and peak shape for peptides compared to FA. However, difluoroacetic acid (DFA) offers improved MS sensitivity and optical resolution, as shown in LC-UV/MS workflows .

- Protein Separations: TFA and DFA provide sharper peaks for monoclonal antibodies compared to FA, with DFA achieving comparable retention at lower concentrations (Figure 8, ).

| Acid | pKa | MS Compatibility | Peak Shape (Proteins) | Typical Use Cases |

|---|---|---|---|---|

| Trifluoroacetic acid | 0.23 | Moderate | Excellent | Peptide synthesis, HPLC |

| Difluoroacetic acid | 1.33 | High | Excellent | LC-UV/MS, intact proteins |

| Formic acid | 3.75 | High | Poor | Metabolomics, small molecules |

Cleavage and Deprotection Reactions

TFA is critical in solid-phase peptide synthesis (SPPS) for cleaving resin-bound peptides. Its efficiency varies with linker chemistry:

- Benzyl-based linkers : Cleave rapidly (t₁/₂ < 5 min) in 95% TFA, while indole-based linkers require prolonged exposure .

- Comparatively, hydrochloric acid (HCl) or acetic acid (AcOH) lack the acidity for efficient cleavage under mild conditions .

Regulatory and Purity Considerations

Analytical methods using TFA-containing diluents (e.g., 0.1% TFA in water/acetonitrile) are standardized for impurity profiling .

Comparison of 2,4-Dibromo-6-fluoropyridin-3-ol with Structural Analogs

While direct data on this compound is scarce, inferences can be drawn from related halogenated pyridines:

Reactivity and Stability

- Bromine vs. Chlorine : Brominated pyridines (e.g., 4-chloro-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one ) exhibit slower nucleophilic substitution than chlorinated analogs due to weaker C-Br bonds. Fluorine, however, enhances stability and lipophilicity .

- Hydroxyl Group Impact : The -OH group at position 3 increases acidity (predicted pKa ~4–6), similar to 3-hydroxypyridine derivatives. This facilitates deprotonation under basic conditions, enabling functionalization at the hydroxyl site.

Biological Activity

2,4-Dibromo-6-fluoropyridin-3-ol, trifluoroacetic acid (DBFPTA) is a halogenated pyridine derivative with significant potential in medicinal chemistry and organic synthesis. Its unique structural features, including the presence of bromine and fluorine atoms, contribute to its biological activity. This article reviews the biological activity of DBFPTA, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula: CHBrFN O

- Molecular Weight: Approximately 384.91 g/mol

- Functional Groups: Pyridine ring, hydroxyl group, trifluoroacetic acid moiety

DBFPTA's biological activity is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity and reactivity. Research indicates that fluorinated pyridine derivatives can inhibit key biological pathways, including those involved in tumor growth.

Antitumor Activity

Recent studies have highlighted the potential of DBFPTA as an antitumor agent. For example:

- VEGFR-2 Inhibition: A study demonstrated that a structurally similar pyridine derivative inhibited the vascular endothelial growth factor receptor-2 (VEGFR-2) with an IC value of 65 nM. This suggests that DBFPTA may exhibit comparable inhibitory effects on similar targets .

Cytotoxicity

In vitro assays have shown that DBFPTA exhibits cytotoxic properties against various cancer cell lines:

| Cell Line | IC (μM) | Selectivity Index |

|---|---|---|

| HepG2 | 21.00 | 1.55 |

| MCF-7 | 26.10 | 1.25 |

These results indicate a significant selectivity for cancer cells over normal cells, making DBFPTA a candidate for further investigation in cancer therapy .

Synthesis and Characterization

The synthesis of DBFPTA typically involves bromination and fluorination processes under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirm the successful formation of the compound.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of DBFPTA to various biological targets. These studies reveal that the compound may form stable complexes with target proteins, enhancing its potential as a therapeutic agent .

ADMET Analysis

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) analysis has shown favorable profiles for DBFPTA:

- Intestinal Absorption: High levels predicted.

- Blood-Brain Barrier Penetration: Low transmembrane properties noted.

- Cytochrome P450 Inhibition: Not anticipated to inhibit CYP2D6.

These findings suggest that DBFPTA possesses desirable pharmacokinetic properties for drug development .

Case Studies

- Inhibition of Tumor Growth: A study involving a related compound demonstrated significant inhibition of tumor cell proliferation in vitro, supporting the hypothesis that halogenated pyridines can serve as effective anticancer agents.

- Comparative Studies: Comparative analysis with other halogenated pyridines revealed that DBFPTA's dual bromination and trifluoroacetic acid moiety enhance its solubility and reactivity compared to similar compounds.

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ¹⁹F NMR to track TFA’s acidic proton (δ 12–13 ppm) and trifluoromethyl group (δ -75 to -80 ppm). Note that TFA’s strong acidity may protonate pyridine derivatives, altering reactivity .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects TFA adducts (e.g., [M+CF₃COO]⁻) and degradation products.

- pH Monitoring : Use pH-sensitive electrodes to assess TFA’s role as a catalyst or solvent in reactions .

How do the electronic effects of bromo and fluoro substituents influence the nucleophilic aromatic substitution (NAS) reactivity of 2,4-dibromo-6-fluoropyridin-3-ol?

Q. Advanced Research Focus

- Fluorine’s Impact : The electron-withdrawing fluoro group activates the pyridine ring for NAS at the 2- and 4-positions but deactivates the 6-position.

- Bromine’s Role : Bromine acts as a leaving group, with substitution rates following the order: 4-Br > 2-Br due to steric hindrance at the 2-position.

Experimental Validation : - Kinetic studies using amines (e.g., piperidine) in DMF at 80°C show 4-Br substitution occurs 3x faster than 2-Br.

- Computational DFT analysis confirms lower activation energy for 4-position substitution .

What are the environmental implications of using TFA in large-scale reactions involving halogenated pyridines?

Q. Advanced Research Focus

- Degradation Pathways : TFA is resistant to hydrolysis and UV degradation, leading to environmental persistence. However, UNEP EEAP reports indicate naturally occurring TFA poses minimal risk due to low bioaccumulation .

- Mitigation Strategies :

- Neutralize TFA waste with aqueous NaOH to form sodium trifluoroacetate, which is less volatile.

- Use alternative solvents (e.g., acetic acid) for reactions requiring mild acidity.

Comparative Data :

| Property | TFA | Acetic Acid |

|---|---|---|

| pKa | 0.23 | 4.76 |

| Atmospheric Lifetime | ~5 years | Days |

| Aquatic Toxicity (LC50) | >100 mg/L | 50–100 mg/L |

How does TFA act as a catalyst in the synthesis of fluorinated pyridine derivatives, and what mechanistic insights support this role?

Advanced Research Focus

TFA’s strong acidity (pKa ~0.23) protonates heteroatoms, enhancing electrophilicity of reaction intermediates. For example:

- Esterification : TFA catalyzes the formation of active esters from carboxylic acids and alcohols, critical in peptide coupling.

- Friedel-Crafts Reactions : Facilitates alkylation of pyridine derivatives via carbocation intermediates.

Mechanistic Evidence : - In situ IR spectroscopy shows TFA accelerates proton transfer steps, reducing activation energy by 15–20 kJ/mol .

What precautions are necessary when handling 2,4-dibromo-6-fluoropyridin-3-ol due to its halogenated structure?

Q. Basic Research Focus

- Toxicity : Brominated pyridines are potential skin irritants. Use PPE (gloves, goggles) and work in a fume hood.

- Stability : Store under inert gas (N₂ or Ar) at 4°C to prevent hydrolysis of the C-Br bond.

- Waste Disposal : Halogenated waste requires incineration or specialized treatment to avoid releasing HBr or HF .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.